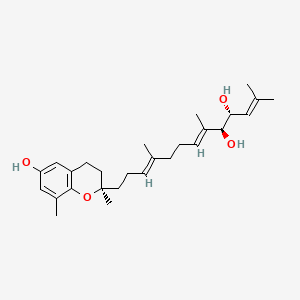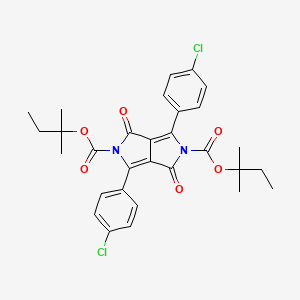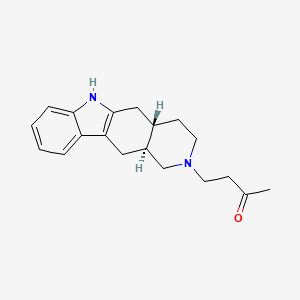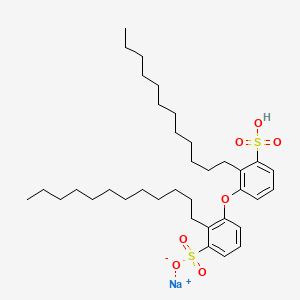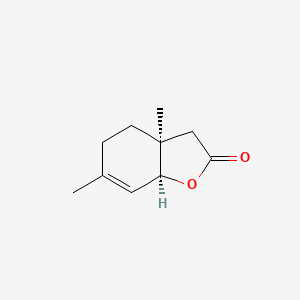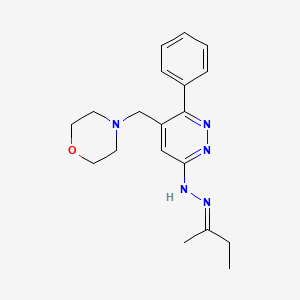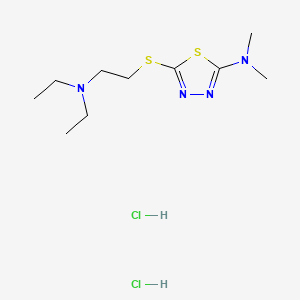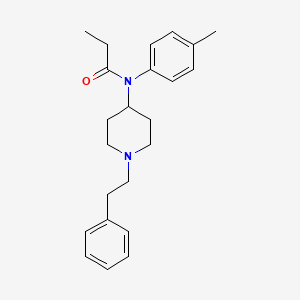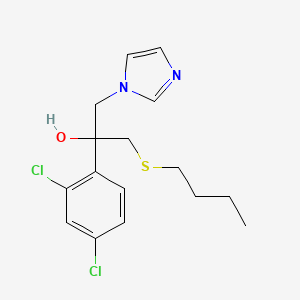
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is an organic compound that belongs to the class of azomethine dyes. These dyes are known for their vibrant colors and are often used in various applications, including textiles, inks, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline typically involves the condensation of 4-ethoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored materials, such as textiles and inks.
Mechanism of Action
The mechanism by which 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline exerts its effects involves the interaction of its azomethine group with various molecular targets. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, its ability to absorb light makes it useful in applications that require photoactivation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Chlorophenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Bromophenylazomethylene)-1,3,3-trimethylindoline
Uniqueness
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Properties
CAS No. |
57303-68-1 |
|---|---|
Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C20H23N3O/c1-5-24-16-12-10-15(11-13-16)22-21-14-19-20(2,3)17-8-6-7-9-18(17)23(19)4/h6-14H,5H2,1-4H3/b19-14+,22-21? |
InChI Key |
LOAGDQRAMKGXBH-QTQSSRPMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



